molecular formula C9H16O2 B13250855 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde

1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde

Cat. No.: B13250855
M. Wt: 156.22 g/mol
InChI Key: XHUJVCFXWHMGKT-UHFFFAOYSA-N
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Description

1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2. It is a cyclobutane derivative with a methoxypropyl group and an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with 2-methoxypropylmagnesium bromide, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: 1-(2-Methoxypropyl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(2-Methoxypropyl)cyclobutan-1-ol.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxypropyl group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde: Similar structure but with a different position of the methoxy group.

    Cyclobutanone: Lacks the methoxypropyl and aldehyde groups.

    1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde: Similar structure but with a different alkyl chain length.

Uniqueness

1-(2-Methoxypropyl)cyclobutane-1-carbaldehyde is unique due to the specific positioning of the methoxypropyl group and the presence of both cyclobutane and aldehyde functionalities

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(2-methoxypropyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-8(11-2)6-9(7-10)4-3-5-9/h7-8H,3-6H2,1-2H3

InChI Key

XHUJVCFXWHMGKT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC1)C=O)OC

Origin of Product

United States

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